molecular formula C16H20BrN3O3 B2977805 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one CAS No. 1798018-03-7

4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

Cat. No.: B2977805
CAS No.: 1798018-03-7
M. Wt: 382.258
InChI Key: RHTSNLPNZBYOKE-UHFFFAOYSA-N
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Description

4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound with significant applications in scientific research. This molecule features various functional groups, including a pyridine ring substituted with bromine, a piperidine ring connected via an ether linkage, and a pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically begins with the bromination of 2-pyridinol to introduce the bromine atom at the 3-position of the pyridine ring. The resulting 3-bromo-2-pyridinol is then subjected to a nucleophilic substitution reaction with piperidine to form the ether linkage. The final step involves acylation using 1-methylpyrrolidin-2-one under suitable reaction conditions, often involving coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods may optimize the synthetic route by employing catalytic processes or continuous flow techniques to enhance efficiency and yield. The precise conditions, including temperature, pressure, and solvent choice, are fine-tuned to achieve scalability and reproducibility in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, primarily affecting the piperidine or pyrrolidinone rings, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : The bromine substituent on the pyridine ring can be reduced to form a hydrogen-substituted pyridine derivative.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen (H₂).

  • Substitution: : Various bases (e.g., sodium hydroxide, NaOH) or acids (e.g., sulfuric acid, H₂SO₄).

Major Products

The major products of these reactions include bromine-substituted or hydrogen-substituted derivatives, ketones, carboxylic acids, or substituted pyridine and piperidine compounds.

Scientific Research Applications

This compound has diverse applications across various scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Studied for its potential as a ligand in biochemical assays involving bromine-substituted aromatic compounds.

  • Medicine: : Investigated for its pharmacological properties and potential therapeutic applications, such as anti-inflammatory or anticancer agents.

  • Industry: : Employed in material science for developing polymers and other advanced materials.

Mechanism of Action

The exact mechanism by which 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one exerts its effects depends on its specific application. In pharmacology, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding to active or allosteric sites. Molecular docking studies and in vitro assays help elucidate these interactions and pathways.

Comparison with Similar Compounds

Compared to similar compounds, 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one exhibits unique features, such as the specific substitution pattern on the pyridine ring and the presence of multiple functional groups allowing diverse chemical reactivity and biological activity.

List of Similar Compounds

  • 4-(4-((2-Chloropyridin-3-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

  • 4-(4-((2-Fluoropyridin-3-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

  • 4-(4-((3-Iodopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

And there you go! A detailed breakdown of this compound. Let me know if there's anything else you need!

Properties

IUPAC Name

4-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O3/c1-19-10-11(9-14(19)21)16(22)20-7-4-12(5-8-20)23-15-13(17)3-2-6-18-15/h2-3,6,11-12H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTSNLPNZBYOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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